molecular formula C20H20ClN3O3S B11614111 N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11614111
M. Wt: 417.9 g/mol
InChI Key: AQIRYAUBMNBGJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a chlorinated phenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Methoxyphenyl Group: The oxadiazole intermediate is then reacted with 3-(4-methoxyphenyl)propyl bromide in the presence of a base to form the desired substitution on the oxadiazole ring.

    Formation of the Acetamide Linkage: The final step involves the reaction of the substituted oxadiazole with 4-chloroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl rings can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-({5-[3-(4-hydroxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the specific combination of functional groups it possesses. The presence of both a chlorophenyl and a methoxyphenyl group, along with the oxadiazole ring, provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-11-5-14(6-12-17)3-2-4-19-23-24-20(27-19)28-13-18(25)22-16-9-7-15(21)8-10-16/h5-12H,2-4,13H2,1H3,(H,22,25)

InChI Key

AQIRYAUBMNBGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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